N-[4-(benzyloxy)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzyloxy group, a cyclohexylsulfamoyl group, and a phenoxyacetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then reacted with a cyclohexylsulfamoyl phenoxy compound under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
- N-[4-(benzyloxy)phenyl]-2-(phenylsulfonyl)acetamide
Uniqueness
N-[4-(benzyloxy)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H30N2O5S |
---|---|
Molecular Weight |
494.6g/mol |
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H30N2O5S/c30-27(28-22-11-13-24(14-12-22)33-19-21-7-3-1-4-8-21)20-34-25-15-17-26(18-16-25)35(31,32)29-23-9-5-2-6-10-23/h1,3-4,7-8,11-18,23,29H,2,5-6,9-10,19-20H2,(H,28,30) |
InChI Key |
BFZRBLJVHFRZJD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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